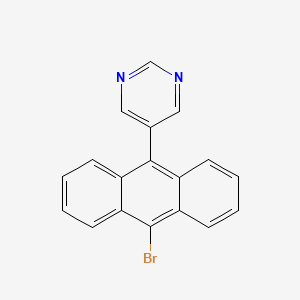
5-(10-Bromoanthracen-9-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(10-Bromoanthracen-9-yl)pyrimidine: is an organic compound that combines the structural features of anthracene and pyrimidine. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while pyrimidine is a heterocyclic aromatic organic compound with nitrogen atoms at positions 1 and 3 of the six-membered ring. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(10-Bromoanthracen-9-yl)pyrimidine typically involves the bromination of anthracene followed by coupling with a pyrimidine derivative. One common method includes the use of 9-bromo-10-phenylanthracene as a starting material, which is then reacted with a pyrimidine derivative under specific conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(10-Bromoanthracen-9-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The anthracene moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the anthracene moiety.
Scientific Research Applications
Chemistry: 5-(10-Bromoanthracen-9-yl)pyrimidine is used in the synthesis of complex organic molecules and materials. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe. It can also be used in the development of new pharmaceuticals due to its ability to interact with biological molecules.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to emit light and participate in electron transfer reactions makes it valuable in the development of advanced electronic devices .
Mechanism of Action
The mechanism of action of 5-(10-Bromoanthracen-9-yl)pyrimidine involves its interaction with various molecular targets and pathways. The compound’s ability to undergo photophysical changes allows it to act as a fluorescent probe, emitting light upon excitation. In biological systems, it can interact with proteins and nucleic acids, altering their function and providing valuable information about cellular processes .
Comparison with Similar Compounds
9,10-Dibromoanthracene: Similar in structure but lacks the pyrimidine moiety.
10-Bromo-9-(10-bromoanthracen-9-yl)anthracene: Contains two anthracene units but no pyrimidine.
4-(10-Phenylanthracene-9-yl)pyridine: Similar structure but with a pyridine moiety instead of pyrimidine.
Uniqueness: 5-(10-Bromoanthracen-9-yl)pyrimidine is unique due to the combination of anthracene and pyrimidine structures. This combination imparts distinct photophysical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C18H11BrN2 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
5-(10-bromoanthracen-9-yl)pyrimidine |
InChI |
InChI=1S/C18H11BrN2/c19-18-15-7-3-1-5-13(15)17(12-9-20-11-21-10-12)14-6-2-4-8-16(14)18/h1-11H |
InChI Key |
KSTITJBBBBTXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CN=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


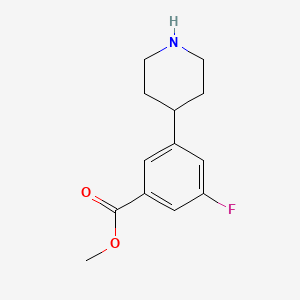

![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
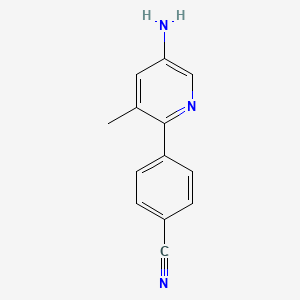

![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)

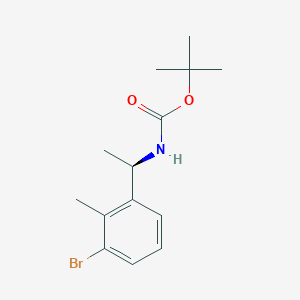
![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)
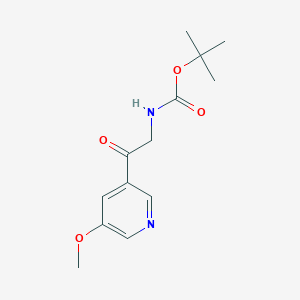

![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)
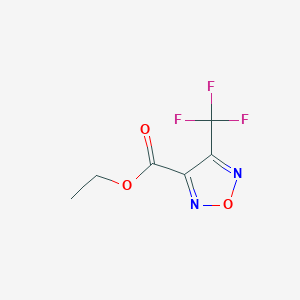
![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)
